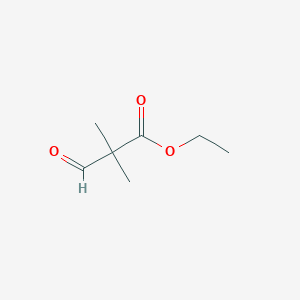

ethyl 2,2-dimethyl-3-oxopropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-dimethyl-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-4-10-6(9)7(2,3)5-8/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVRCQLCLZZCOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448694 | |

| Record name | Propanoic acid, 2,2-dimethyl-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14002-65-4 | |

| Record name | Propanoic acid, 2,2-dimethyl-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of α,α Dialkylated β Keto Esters and Ethyl 2,2 Dimethyl 3 Oxopropanoate

Structural Characteristics of Ethyl 2,2-Dimethyl-3-oxopropanoate

The structure of this compound consists of a propanoate backbone with two methyl groups and a ketone at the C2 and C3 positions, respectively, and an ethyl ester group.

Key Structural Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

This data is compiled from chemical databases.

The most defining feature of this compound is the gem-dimethyl group at the α-carbon. This arrangement has several important consequences:

Lack of Enolization: The absence of α-hydrogens prevents the formation of an enolate at this position, thereby inhibiting reactions that rely on this intermediate.

Steric Hindrance: The two methyl groups create significant steric bulk around the α-carbon and the adjacent carbonyl group. This can influence the approach of reagents and affect reaction rates and pathways.

Conformational Effects: The gem-dimethyl group can restrict the rotation around the Cα-Cβ bond, influencing the molecule's preferred conformation. This can have implications for its reactivity in stereoselective reactions.

Historical Development and Early Research Trajectories

Research into β-keto esters dates back to the 19th century with the discovery of acetoacetic ester and its versatile reactivity. The exploration of α,α-dialkylated derivatives followed as chemists sought to understand the influence of substitution on the properties and reactions of this class of compounds.

Strategic Applications of Ethyl 2,2 Dimethyl 3 Oxopropanoate in Organic Synthesis

Role as a Versatile Synthetic Intermediate and Building Block

The chemical reactivity of ethyl 2,2-dimethyl-3-oxopropanoate, characterized by the presence of both a ketone and an ester functional group, allows it to participate in a wide array of chemical transformations. This dual functionality, combined with the steric influence of the gem-dimethyl group, makes it a highly adaptable building block in synthetic organic chemistry.

Construction of Complex Organic Architectures

The structure of this compound is well-suited for the construction of elaborate molecular frameworks. The gem-dimethyl group provides steric hindrance that can direct the stereochemical outcome of reactions, a crucial aspect in the synthesis of complex, multi-chiral natural products and other intricate organic molecules. Organic chemists leverage the reactive sites of this compound to introduce new functional groups and build carbon-carbon bonds, progressively assembling more complex structures. For instance, the α-carbon, situated between the two carbonyl groups, is readily deprotonated to form an enolate, which can then act as a nucleophile in various bond-forming reactions.

Precursor for Ketone-Containing Intermediates

This compound serves as a valuable precursor for the synthesis of a variety of ketone-containing intermediates. Through reactions such as alkylation and acylation at the α-position, followed by decarboxylation, a diverse range of ketones can be synthesized. This strategy is particularly useful for preparing ketones with a quaternary carbon center adjacent to the carbonyl group, a structural motif that can be challenging to construct using other methods.

Synthesis of Pharmaceutical and Agrochemical Intermediates

The utility of this compound extends to the synthesis of molecules with significant biological activity, including active pharmaceutical ingredients (APIs) and agrochemicals. Its ability to introduce specific structural motifs into a target molecule makes it a key component in several industrial synthetic routes.

Incorporation into Active Pharmaceutical Ingredients (APIs)

The structural framework provided by this compound is found within several important pharmaceutical compounds. A notable example is its role as an intermediate in the synthesis of Bempedoic acid. chemicalbook.com This drug is used for the treatment of hypercholesterolemia. chemicalbook.com The synthesis of Bempedoic acid relies on intermediates derived from related structures like ethyl-2,2-dimethyl-7-bromoheptanoate, highlighting the importance of the dimethylated ester motif in accessing this class of therapeutic agents. chemicalbook.com

Pathways to Agrochemical Compounds

The application of this compound is also evident in the agrochemical industry. The core structure of this compound can be elaborated to produce molecules with herbicidal or insecticidal properties. The strategic introduction of the gem-dimethyl group can enhance the efficacy and selectivity of the final agrochemical product.

Directed Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound is a valuable starting material for the synthesis of a variety of heterocyclic systems.

The reactivity of the β-keto ester moiety allows for condensation reactions with dinucleophilic reagents to form various five- and six-membered rings. For example, reaction with hydrazines can lead to the formation of pyrazole (B372694) derivatives, while reaction with amidines or ureas can yield pyrimidine (B1678525) structures. The gem-dimethyl group often remains as a substituent on the resulting heterocyclic ring, influencing its physical and biological properties. Research has shown the use of related diazo esters in reactions with aziridines to generate oxazoline (B21484) derivatives, which are important nitrogen and oxygen-containing heterocycles. nih.gov

Preparation of Substituted Pyrazoles

The synthesis of pyrazoles, a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms, is a well-established application of β-dicarbonyl compounds. The classical Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com In this context, this compound can react with hydrazines to form substituted pyrazoles.

The reaction typically proceeds via the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The substitution pattern of the resulting pyrazole is determined by the substituents on both the β-keto ester and the hydrazine. The use of substituted hydrazines (e.g., phenylhydrazine) leads to the formation of N-substituted pyrazoles.

A general approach involves the direct synthesis of 1,3-diketones from ketones and acid chlorides, which are then converted to pyrazoles by the addition of hydrazine. mdpi.com This method highlights the versatility of using β-dicarbonyl compounds as precursors for pyrazole synthesis. While direct examples with this compound are not extensively detailed in the provided search results, the general principle of pyrazole synthesis from β-keto esters is widely applicable. mdpi.comorganic-chemistry.orgdergipark.org.tr

The following table summarizes a representative synthesis of pyrazoles from related β-dicarbonyl compounds and hydrazines:

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield | Reference |

| 1,3-Diketones | Hydrazine | Ethylene glycol | 3,5-Disubstituted pyrazoles | 70-95% | mdpi.com |

| Ketones and Acid Chlorides (in situ diketone formation) | Hydrazine | Not specified | Substituted pyrazoles | Good to excellent | mdpi.com |

| Terminal Alkynes and Aldehydes (in situ unsaturated ketone formation) | Hydrazines | n-BuLi, I₂ | 3,5-Disubstituted pyrazoles | Good | organic-chemistry.org |

Routes to Pyridinones and Pyrimidinones (B12756618)

Pyridinones: These six-membered heterocyclic compounds can be synthesized through various routes involving β-keto esters. While specific examples utilizing this compound are not prevalent in the provided results, the general strategies are applicable. One common method involves the reaction of β-keto esters with enamines or other nitrogen-containing synthons.

Pyrimidinones: The synthesis of pyrimidinones, which are six-membered aromatic rings containing two nitrogen atoms, frequently employs β-keto esters as key starting materials. A widely used method is the Biginelli reaction, although more direct condensations with amidines or guanidines are also common. For instance, β-keto esters can be condensed with guanidine (B92328) hydrochloride in the presence of a base like potassium hydroxide (B78521) in ethanol (B145695) to yield 2-aminopyrimidinones. researchgate.net This reaction provides a straightforward route to highly functionalized pyrimidinone cores.

The following table illustrates the synthesis of pyrimidinones from β-keto esters:

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

| β-Keto Esters | Guanidine hydrochloride | KOH, Ethanol | 2-Aminopyrimidinones | researchgate.net |

| Ethyl Diazoacetate and Aldehydes (in situ β-keto ester formation) | Amidines | BF₃·OEt₂ | 2,6-Disubstituted pyrimidin-4-ols | nih.gov |

Indole (B1671886) and Indazole Derivative Synthesis

Indole Derivatives: The indole scaffold is a privileged structure in medicinal chemistry, and its synthesis has been extensively studied. One of the classical methods for indole synthesis is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.gov While not a direct application of this compound as a whole, its carbonyl group can participate in such reactions.

More modern approaches involve transition-metal-catalyzed cyclizations. For example, 2-alkynylanilines can undergo palladium-catalyzed cyclization to form 2-substituted indoles. mdpi.com The synthesis of the required 2-alkynylaniline precursors can potentially start from materials related to the title compound. A one-pot multicomponent method using substituted indoles, ethyl cyanoacetate (B8463686), and aromatic aldehydes has also been reported for the synthesis of functionalized indole derivatives, showcasing the utility of related keto esters. sgu.edu.in

Indazole Derivatives: Indazoles are bicyclic heterocyclic compounds consisting of a benzene (B151609) ring fused to a pyrazole ring. Their synthesis can be achieved through various methods, including the intramolecular cyclization of o-substituted phenylhydrazones or the reaction of 2-halobenzonitriles with hydrazine derivatives. organic-chemistry.org While direct synthesis from this compound is not explicitly detailed, the carbonyl functionality of related β-keto esters can be a key element in forming the necessary precursors for indazole synthesis.

The following table provides an overview of synthetic methods for indoles and indazoles from related starting materials:

| Target Heterocycle | Starting Materials | Key Reaction/Catalyst | Product | Reference |

| Indole | m-Anisidine, Ethyl α-ethylacetoacetate | Japp–Klingmann reaction, Fischer indole synthesis | Ethyl 6-methoxy-3-methylindole-2-carboxylate | nih.gov |

| Indole | 2-Alkynylanilines | Pd(OAc)₂ | 2-Substituted indoles | mdpi.com |

| Indazole | 2-Halobenzonitriles | Hydrazine Carboxylic Esters, Cu-catalyst | Substituted 3-aminoindazoles | organic-chemistry.org |

Benzothiazole (B30560) and Thiazole (B1198619) Derivatives

Benzothiazole Derivatives: Benzothiazoles, which feature a benzene ring fused to a thiazole ring, are important in medicinal and materials chemistry. A common synthetic route is the condensation of 2-aminothiophenol (B119425) with carboxylic acids or their derivatives. organic-chemistry.orgnih.gov The carbonyl group of this compound or a derivative could potentially serve as the electrophilic partner in this cyclization. Another approach involves the reaction of 2-aminothiophenols with β-diketones under oxidant- and metal-free conditions to produce 2-substituted benzothiazoles. organic-chemistry.org

Thiazole Derivatives: The Hantzsch thiazole synthesis is a classical and versatile method for preparing thiazole rings, which involves the reaction of an α-haloketone with a thioamide. bepls.com β-Keto esters like this compound can be readily converted to the corresponding α-haloketones, which can then be used in the Hantzsch synthesis. researchgate.net An alternative is the electrochemical preparation of 2-aminothiazoles from active methylene (B1212753) ketones and thioureas, mediated by ammonium (B1175870) iodide. beilstein-journals.org

The following table summarizes synthetic approaches to thiazole and benzothiazole derivatives:

| Target Heterocycle | Starting Materials | Key Reaction/Reagents | Product | Reference |

| Benzothiazole | 2-Aminothiophenol, β-Diketones | Brønsted acid | 2-Substituted benzothiazoles | organic-chemistry.org |

| Benzothiazole | 2-Aminothiophenol, Acid chlorides/anhydrides | KF·Al₂O₃ | 2-Substituted benzothiazoles | nih.gov |

| Thiazole | β-Keto esters, Thioureas | α-Halogenation, Cyclization | Substituted thiazoles | researchgate.net |

| Thiazole | Active methylene ketones, Thioureas | Electrochemical (NH₄I mediated) | 2-Aminothiazoles | beilstein-journals.org |

Synthesis of Other Nitrogen-Containing Heterocycles

The reactivity of this compound and related β-keto esters extends to the synthesis of a variety of other nitrogen-containing heterocycles. For example, these compounds can be used to prepare triazoles and other fused heterocyclic systems. An efficient synthesis of pyrazole, triazole, pyridinone, and pyrimidinone derivatives from a substituted ethyl 3-oxopropanoate (B1240783) has been described, highlighting the broad utility of this class of compounds in heterocyclic synthesis. researchgate.neteurjchem.comeurjchem.com

Asymmetric Synthesis and Chiral Induction

The prochiral nature of the ketone in β-keto esters like this compound makes them excellent substrates for asymmetric transformations, leading to the formation of chiral building blocks that are crucial in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Applications in Enantioselective Hydrogenation of β-Keto Esters

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones to chiral alcohols. β-Keto esters are particularly well-suited substrates for this transformation, and a wide range of chiral catalysts have been developed for this purpose. The resulting chiral β-hydroxy esters are versatile intermediates in organic synthesis.

The most successful catalysts for the asymmetric hydrogenation of β-keto esters are typically based on ruthenium, rhodium, or iridium complexes with chiral phosphine (B1218219) ligands such as BINAP and its derivatives. researchgate.net These reactions are often performed under high pressure of hydrogen gas and can achieve excellent enantioselectivities (up to 99% ee) and high conversions. researchgate.net The choice of catalyst, solvent, and reaction conditions is critical for achieving high enantioselectivity.

The following table provides examples of catalyst systems used for the asymmetric hydrogenation of β-keto esters:

| Substrate Type | Catalyst System | Conditions | Enantiomeric Excess (ee) | Reference |

| β-Keto Esters | Ru(II)-BINAP | H₂, atmospheric pressure | Up to 99% | researchgate.net |

| Aromatic Ketones | Ru/MgO with chiral modifiers | H₂ | Dependent on support | acs.org |

| Allylamines | Rh(I)-catASium® catalysts | H₂, CO₂ | Up to 82% | nih.gov |

Synthesis and Reactivity of Derivatives and Analogues of Ethyl 2,2 Dimethyl 3 Oxopropanoate

Systematic Modification of the Ester Group

The ester group of ethyl 2,2-dimethyl-3-oxopropanoate can be readily modified to alter the compound's reactivity and physical properties. This section examines the synthesis of the methyl and phenyl esters.

Mthis compound

Mthis compound is a significant organic compound utilized in the synthesis of pharmaceuticals and agrochemicals. It is a methyl ester derivative of 2,2-dimethyl-3-oxopropanoic acid.

Synthesis:

There are several methods for synthesizing mthis compound. One common industrial approach is the acid-catalyzed esterification of 2,2-dimethyl-3-oxopropanoic acid with methanol (B129727). This reaction typically employs a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) and is driven to completion by using an excess of methanol and refluxing the mixture.

Another synthetic route is the Claisen condensation of methyl isobutyrate with dimethyl oxalate (B1200264) in the presence of a base such as sodium methoxide (B1231860) (NaOMe). Additionally, palladium-catalyzed carbonylation has been demonstrated as a viable method.

Reactivity:

The presence of both a carbonyl group and an ester functionality allows for a variety of chemical transformations. a2bchem.com This compound is a valuable substrate for reactions such as acylation, alkylation, and esterification, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. a2bchem.com Its unique steric and electronic characteristics make it useful for controlling regioselectivity and stereoselectivity in chemical reactions, including asymmetric synthesis. a2bchem.com For instance, it is used in the preparation of substituted pyrazoles, which have applications in medicinal chemistry.

| Property | Value |

| CAS Number | 13865-20-8 keyorganics.net |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

Phenyl 2,2-Dimethyl-3-oxopropanoate

Halogenated Derivatives

The introduction of halogens into the structure of this compound can significantly influence its chemical reactivity and potential applications.

Ethyl 3-Chloro-2,2-dimethyl-3-oxopropanoate

Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate is a chlorinated derivative with applications as an organic building block. bldpharm.com

Synthesis and Reactivity:

Detailed synthetic procedures and specific reactivity data for ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate are not extensively covered in the search results. It is categorized as an acyl chloride and is used in organic synthesis. bldpharm.com The presence of the chlorine atom, a good leaving group, suggests it would be highly reactive towards nucleophiles, making it a useful acylating agent.

| Property | Value |

| CAS Number | 64244-87-7 bldpharm.com |

| Molecular Formula | C₇H₁₁ClO₃ |

| Molecular Weight | 178.61 g/mol |

Fluorinated Analogues (e.g., Methyl 2,2,3-trifluoro-3-oxopropanoate)

Fluorinated analogues of these esters are of particular interest in medicinal chemistry due to the unique properties conferred by fluorine atoms. Methyl 2,2,3-trifluoro-3-oxopropanoate is a key example.

Synthesis and Reactivity:

The synthesis of methyl 2,2,3-trifluoro-3-oxopropanoate is not detailed in the provided results. However, its structure, featuring a trifluoromethyl group, suggests it is a valuable intermediate in the synthesis of other fluorinated organic compounds. The trifluoromethyl group is a strong electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon, making the compound highly susceptible to nucleophilic attack. This enhanced reactivity is beneficial in various chemical reactions, including nucleophilic acyl substitutions and cross-coupling reactions.

| Property | Value |

| CAS Number | 69116-71-8 epa.gov |

| Molecular Formula | C₄H₃F₃O₃ uni.lu |

| Molecular Weight | 156.06 g/mol nih.gov |

Ethyl 3-(3,5-Difluorophenyl)-2,2-dimethyl-3-oxopropanoate

This derivative incorporates a difluorinated phenyl group, which can significantly impact its biological activity and chemical properties.

Synthesis and Reactivity:

Specific details on the synthesis and reactivity of ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate are limited in the search results. It is available as a reference standard for pharmaceutical testing. biosynth.com The presence of the difluorophenyl group likely modifies its electronic properties and steric hindrance, influencing its reactivity in synthetic transformations.

| Property | Value |

| CAS Number | 1283953-42-3 biosynth.com |

| Molecular Formula | C₁₃H₁₄F₂O₃ biosynth.com |

| Molecular Weight | 256.24 g/mol biosynth.com |

Ethyl 3-(4-Chlorophenyl)-2,2-dimethyl-3-oxopropanoate

Synthesis:

The synthesis of Ethyl 3-(4-Chlorophenyl)-2,2-dimethyl-3-oxopropanoate, a β-keto ester with a quaternary α-carbon, presents a significant challenge due to the steric hindrance imparted by the gem-dimethyl group. Traditional Claisen condensation reactions, which typically involve the base-mediated self-condensation of esters, are often sluggish or unsuccessful with α,α-disubstituted esters. This is because the equilibrium of the reaction is unfavorable, and the retro-Claisen condensation can predominate.

A plausible synthetic route involves a modified Claisen condensation using a more reactive electrophile or a specialized catalyst system. One such approach is the acylation of the enolate of ethyl 2,2-dimethylpropanoate with 4-chlorobenzoyl chloride. The generation of the enolate from the sterically hindered ethyl 2,2-dimethylpropanoate would require a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures to prevent side reactions.

Alternatively, modern catalytic methods can be employed to facilitate this transformation. For instance, the use of a Lewis acid catalyst like zirconium tetrachloride (ZrCl₄) in the presence of an amine base has been shown to promote the Claisen condensation of α,α-dialkylated esters. researchgate.net In this proposed synthesis, ethyl 2,2-dimethylpropanoate would be reacted with a suitable 4-chlorobenzoyl derivative, such as 4-chlorobenzoyl chloride or ethyl 4-chlorobenzoate, in the presence of the ZrCl₄-amine reagent to yield the desired product.

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |

| Ethyl 2,2-dimethylpropanoate | 4-Chlorobenzoyl chloride | Lithium diisopropylamide (LDA) | Ethyl 3-(4-chlorophenyl)-2,2-dimethyl-3-oxopropanoate |

| Ethyl 2,2-dimethylpropanoate | Ethyl 4-chlorobenzoate | ZrCl₄ / Triethylamine | Ethyl 3-(4-chlorophenyl)-2,2-dimethyl-3-oxopropanoate |

Reactivity:

The reactivity of Ethyl 3-(4-Chlorophenyl)-2,2-dimethyl-3-oxopropanoate is largely dictated by the presence of the β-keto ester functionality and the significant steric shielding of the α-position by the gem-dimethyl groups. Unlike β-keto esters with α-hydrogens, this compound cannot be easily deprotonated to form a stable enolate. This lack of an acidic α-proton prevents it from undergoing typical reactions of enolates, such as alkylation or further acylation at the α-carbon.

The primary sites of reactivity are the two carbonyl groups. The ketone carbonyl is susceptible to nucleophilic attack, though this is sterically hindered by the adjacent quaternary carbon. The ester carbonyl can undergo nucleophilic acyl substitution, such as hydrolysis or transesterification, under acidic or basic conditions. However, the steric bulk of the gem-dimethyl groups can also slow down the rate of these reactions compared to less substituted analogues.

Aromatic and Heteroaromatic Substituted Analogues

Ethyl 2-(5-bromo-2,4-dimethoxybenzoyl)-3-(dimethylamino)acrylate analogues

Synthesis:

The synthesis of Ethyl 2-(5-bromo-2,4-dimethoxybenzoyl)-3-(dimethylamino)acrylate analogues relies on the established reactivity of enamines with acyl chlorides. google.comgoogle.com The key precursors for this synthesis are ethyl 3-(dimethylamino)acrylate and 5-bromo-2,4-dimethoxybenzoyl chloride.

Ethyl 3-(dimethylamino)acrylate can be prepared through various methods, including the reaction of ethyl propiolate with dimethylamine (B145610) or via a one-pot method from ethyl acetate (B1210297), dimethylamine, and carbon monoxide in the presence of suitable catalysts. google.com

5-Bromo-2,4-dimethoxybenzoyl chloride can be synthesized from 2,4-dimethoxybenzoic acid. The acid is first brominated, and the resulting 5-bromo-2,4-dimethoxybenzoic acid is then treated with a chlorinating agent like thionyl chloride or oxalyl chloride to afford the corresponding acyl chloride.

The final step involves the acylation of ethyl 3-(dimethylamino)acrylate with 5-bromo-2,4-dimethoxybenzoyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl generated during the reaction. google.com The nucleophilic β-carbon of the enamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the desired product after elimination of the chloride ion.

| Precursor 1 | Precursor 2 | Reagent | Product |

| Ethyl 3-(dimethylamino)acrylate | 5-Bromo-2,4-dimethoxybenzoyl chloride | Triethylamine | Ethyl 2-(5-bromo-2,4-dimethoxybenzoyl)-3-(dimethylamino)acrylate |

Reactivity:

These analogues are highly functionalized molecules with several reactive sites. The enamine moiety can act as a nucleophile, while the α,β-unsaturated carbonyl system is an electrophile susceptible to conjugate addition by nucleophiles. The aromatic ring can undergo further substitution reactions, and the ester group can be hydrolyzed or transesterified. The reactivity can be tuned by varying the substituents on the aromatic ring and the nature of the amino group.

Ethyl 2-Acetamido-3-((2,4-dimethylphenyl)amino)-3-oxopropanoate

Synthesis:

A plausible and direct synthetic route to Ethyl 2-Acetamido-3-((2,4-dimethylphenyl)amino)-3-oxopropanoate involves the reaction of N-acetylglycine ethyl ester with 2,4-dimethylphenyl isocyanate. N-acetylglycine ethyl ester, also known as Ac-Gly-OEt, is a commercially available derivative of the amino acid glycine. chemicalbook.com

In this proposed synthesis, the α-amino group of N-acetylglycine ethyl ester acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group in 2,4-dimethylphenyl isocyanate. This reaction typically proceeds readily, often without the need for a catalyst, although a mild base may be used to facilitate the reaction. The product is a urea (B33335) derivative formed by the addition of the amine to the isocyanate.

| Reactant 1 | Reactant 2 | Condition | Product |

| N-Acetylglycine ethyl ester | 2,4-Dimethylphenyl isocyanate | Typically neat or in an aprotic solvent | Ethyl 2-Acetamido-3-((2,4-dimethylphenyl)amino)-3-oxopropanoate |

Reactivity:

This molecule contains multiple amide and ester functionalities, which can be susceptible to hydrolysis under acidic or basic conditions. The N-H protons of the acetamido and urea groups can exhibit acidic character and may be deprotonated by strong bases. The aromatic ring can undergo electrophilic substitution reactions, directed by the activating methyl groups and the amino-directing effect of the urea linkage.

Ethyl 2-Benzothiazolyl Acetate and Derivatives

Synthesis:

Ethyl 2-benzothiazolyl acetate is a key intermediate for the synthesis of various heterocyclic compounds and biologically active molecules. nih.gov Several methods have been reported for its synthesis. A common approach involves the reaction of 2-mercaptobenzothiazole (B37678) with ethyl chloroacetate (B1199739) in the presence of a base such as potassium carbonate in a suitable solvent like acetone (B3395972) or DMF. google.comsigmaaldrich.com This reaction proceeds via an S-alkylation of the thiol group.

Alternatively, greener synthesis methods have been developed using microwave irradiation or ultrasound to accelerate the reaction and improve yields. google.com Another route involves the reaction of 2-aminothiophenol (B119425) with ethyl cyanoacetate (B8463686) or diethyl malonate. nih.gov

Derivatives of ethyl 2-benzothiazolyl acetate can be prepared through various reactions. For instance, the active methylene (B1212753) group can be functionalized. Furthermore, the ester can be converted to the corresponding hydrazide by reaction with hydrazine (B178648) hydrate, which is a versatile intermediate for the synthesis of a wide range of heterocyclic derivatives. nih.gov

| Starting Material | Reagent | Condition | Product |

| 2-Mercaptobenzothiazole | Ethyl chloroacetate, K₂CO₃ | Acetone, reflux | Ethyl 2-benzothiazolyl acetate |

| 2-Aminothiophenol | Ethyl cyanoacetate | - | Ethyl 2-benzothiazolyl acetate |

| Ethyl 2-benzothiazolyl acetate | Hydrazine hydrate | Methanol, reflux | 2-Benzothiazolyl acetohydrazide |

Reactivity:

The reactivity of ethyl 2-benzothiazolyl acetate is centered around the active methylene group, the ester functionality, and the benzothiazole (B30560) ring system. The protons on the carbon adjacent to the carbonyl group and the benzothiazole ring are acidic and can be removed by a base to form a nucleophilic carbanion. This carbanion can then react with various electrophiles.

The ester group can undergo hydrolysis, amidation, or reduction. The benzothiazole ring can participate in electrophilic and nucleophilic aromatic substitution reactions, depending on the reaction conditions and the nature of the substituents already present on the ring. A notable application of a derivative is the use of ethyl (benzothiazol-2-ylsulfonyl)acetate in the modified Julia olefination to synthesize α,β-unsaturated esters. libretexts.orglearncbse.in

Structure-Reactivity Relationships in Derivatives

Impact of Steric Hindrance from Substituents

The introduction of substituents to the parent structure of this compound has a profound impact on the reactivity of the resulting derivatives. One of the most significant factors governing these changes is steric hindrance.

The gem-dimethyl group at the α-position of the parent compound is a key structural feature that imposes considerable steric bulk. ncert.nic.in This steric congestion directly influences the accessibility of the adjacent carbonyl groups to incoming nucleophiles. In derivatives such as Ethyl 3-(4-Chlorophenyl)-2,2-dimethyl-3-oxopropanoate, the approach of a nucleophile to the ketone carbonyl is significantly impeded by the two methyl groups. This steric shield reduces the rate of nucleophilic addition reactions compared to analogous β-keto esters that lack α-substitution.

Similarly, the hydrolysis or transesterification of the ester group in these derivatives is also affected by the steric environment. The bulky gem-dimethyl group can hinder the formation of the tetrahedral intermediate required for nucleophilic acyl substitution, thus requiring more forcing reaction conditions (e.g., higher temperatures or stronger acids/bases) for these transformations to occur.

In the case of aromatic and heteroaromatic substituted analogues, the steric effects of the substituents on the aromatic or heterocyclic ring can also play a crucial role. For example, in Ethyl 2-(5-bromo-2,4-dimethoxybenzoyl)-3-(dimethylamino)acrylate analogues, bulky substituents ortho to the point of attachment to the main chain can influence the conformation of the molecule and the accessibility of the adjacent carbonyl group. This can affect the rates of both nucleophilic attack at the carbonyl carbon and conjugate addition to the α,β-unsaturated system.

Electronic Effects on Reaction Pathways

The reactivity of β-keto esters, including this compound and its analogs, is profoundly influenced by electronic effects. These effects, stemming from the introduction of various substituents, can alter the electron density at key positions within the molecule, thereby dictating the preferred reaction pathways, rates, and product distributions. The presence of both electrophilic and nucleophilic centers makes these compounds versatile synthons in organic chemistry. rsc.org The inherent dual reactivity can be finely tuned by the electronic nature of substituents, which can either enhance or diminish the reactivity of the enolate or the carbonyl carbons.

The core structure of a β-keto ester features two carbonyl groups separated by a methylene or substituted carbon. This arrangement leads to the acidity of the α-protons, allowing for the formation of a nucleophilic enolate. The enolate can then participate in a variety of carbon-carbon bond-forming reactions. Concurrently, the carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. The balance between these reactive sites is governed by the electronic environment of the molecule.

Influence of Substituents on Enolate Reactivity

The formation and nucleophilicity of the enolate are critical for many reactions of β-keto esters, such as alkylations and aldol (B89426) condensations. aklectures.comnih.gov The stability of the enolate, and consequently its concentration at equilibrium, is directly related to the electronic nature of the substituents on the β-keto ester framework. Electron-withdrawing groups (EWGs) at the α-position increase the acidity of the α-protons, facilitating enolate formation. libretexts.org For instance, the acidity of diethyl malonate (pKa = 13) is significantly higher than that of a simple ester due to the presence of two carbonyl groups flanking the α-hydrogens. libretexts.org

Conversely, electron-donating groups (EDGs) at the α-position decrease the acidity of the α-protons, making enolate formation less favorable. In the context of this compound, the two methyl groups at the α-position are electron-donating, which would tend to decrease the acidity of any remaining α-protons if they were present. However, in this specific molecule, there are no α-protons, meaning it cannot form an enolate in the traditional manner. For its derivatives that do possess an α-proton, the electronic nature of other substituents on the molecule would play a significant role.

Electronic Effects on Carbonyl Electrophilicity

The electrophilicity of the two carbonyl carbons in a β-keto ester is also subject to electronic effects. In derivatives of this compound, substituents can influence which carbonyl group is more susceptible to nucleophilic attack. Computational studies on related β-keto esters have shown that the local reactivity of the carbonyl carbons can be quantified. mdpi.com For example, in a series of aromatic β-keto esters, it was found that the electronic nature of substituents on the aromatic ring determined which carbonyl carbon was more electrophilic. mdpi.com

In transesterification reactions of β-keto esters, the nature of substituents on a benzylic alcohol reactant can impact reactivity, with electron-donating groups on the aromatic ring increasing the reaction rate and electron-withdrawing groups decreasing it. rsc.org This highlights the sensitivity of the transition state to electronic perturbations.

Impact on Reaction Pathways

Electronic effects can steer a reaction toward a specific pathway over another. For example, in palladium-catalyzed reactions of allylic β-keto carboxylates, the presence of electron-withdrawing groups is crucial for the transformation to proceed. nih.gov These reactions can lead to various products such as α-allyl ketones or α,β-unsaturated ketones, depending on the subsequent steps. nih.gov

Furthermore, in reactions involving nucleophilic attack on the carbonyls, the electronic environment dictates the chemoselectivity. In the amination of β-keto amides, which are structurally related to β-keto esters, the reaction can occur at either the ketone or the amide carbonyl. The outcome is influenced by both steric and electronic factors, with less hindered substrates favoring amination at the ketone moiety at lower temperatures. researchgate.net

The following table summarizes the expected influence of electronic effects on the reactivity of hypothetical derivatives of this compound, based on general principles observed for β-keto esters.

| Substituent Type at α-position | Effect on α-Proton Acidity | Effect on Enolate Formation | Expected Impact on Alkylation Rate |

| Electron-Withdrawing Group (e.g., -NO₂) | Increase | Favorable | Increase |

| Electron-Donating Group (e.g., -CH₃) | Decrease | Less Favorable | Decrease |

Similarly, the electronic nature of substituents on an aromatic ring attached to the β-keto ester backbone can influence the electrophilicity of the carbonyl carbons.

| Substituent Type on Aromatic Ring | Effect on Carbonyl Electrophilicity | Expected Impact on Nucleophilic Attack |

| Electron-Withdrawing Group (e.g., -NO₂) | Increase | Faster Rate |

| Electron-Donating Group (e.g., -OCH₃) | Decrease | Slower Rate |

These electronic principles are fundamental to understanding and predicting the behavior of this compound and its derivatives in various chemical transformations. The ability to modulate the electronic properties of these molecules provides a powerful tool for synthetic chemists to control reaction outcomes.

Mechanistic and Theoretical Investigations of Ethyl 2,2 Dimethyl 3 Oxopropanoate Reactions

Elucidation of Reaction Mechanisms

The presence of two carbonyl groups and a quaternary α-carbon in ethyl 2,2-dimethyl-3-oxopropanoate dictates its unique reactivity. The following subsections explore the mechanistic pathways of its key transformations.

Nucleophilic Substitution Mechanisms

Nucleophilic substitution reactions of this compound, like other esters, primarily proceed through a nucleophilic acyl substitution mechanism. libretexts.org This mechanism generally involves a two-step addition-elimination process. masterorganicchemistry.com

The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate. youtube.com Subsequently, the intermediate collapses, expelling the ethoxide (-OCH2CH3) leaving group and reforming the carbon-oxygen double bond to yield the substituted product. libretexts.org

In the context of related compounds, nucleophilic reagents have been shown to cleave the β-lactam ring of penam (B1241934) analogues derived from similar ethyl 2-diazo-3-oxopropionate precursors. This highlights the susceptibility of the ester and related functionalities to nucleophilic attack.

Oxidation and Reduction Mechanisms

The oxidation and reduction of β-keto esters like this compound target the ketone and ester functionalities.

Reduction: The reduction of the keto group in β-keto esters to a secondary alcohol is a common transformation. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation. The mechanism of reduction with a hydride reagent like sodium borohydride involves the nucleophilic addition of a hydride ion (H-) to the electrophilic ketone carbonyl carbon. This is followed by protonation of the resulting alkoxide to yield the alcohol.

For instance, the yeast reduction of ethyl acetoacetate (B1235776) to (S)-(+)-ethyl 3-hydroxybutanoate is a well-established stereoselective reduction. ethz.ch This biocatalytic reduction proceeds via an enzymatic mechanism, demonstrating the potential for asymmetric transformations of β-keto esters.

Oxidation: The oxidation of this compound is less common but can be envisioned to proceed at the α-position if a C-H bond were available. However, due to the presence of two methyl groups at the α-carbon, this compound is resistant to oxidation at this position.

Radical Reactions and Biradical Intermediates

β-Keto esters can participate in radical reactions, typically initiated by the abstraction of a hydrogen atom from the α-carbon. However, for this compound, which lacks an α-hydrogen, radical abstraction would have to occur from the methyl groups or elsewhere on the molecule.

A more relevant pathway for radical formation is through oxidative processes. For example, manganese(III)-based oxidative free-radical cyclizations have been demonstrated for unsaturated β-keto esters. In these reactions, the β-keto ester is oxidized by Mn(III) to form an enol radical intermediate. brandeis.edu This radical can then undergo further reactions, such as cyclization if an unsaturated moiety is present in the molecule. brandeis.edu Although not a direct example with this compound, this illustrates a potential pathway for radical generation from β-keto esters.

Hydrolysis and Decarboxylation Mechanistic Pathways

The hydrolysis and subsequent decarboxylation of β-keto esters are fundamental reactions in their synthetic applications. aklectures.com

Hydrolysis: The hydrolysis of the ester group in this compound can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: The mechanism involves protonation of the ester carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, ethanol (B145695) is eliminated as a leaving group, yielding the corresponding β-keto acid.

Base-catalyzed hydrolysis (saponification): A hydroxide (B78521) ion directly attacks the ester carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses to expel the ethoxide ion, forming the carboxylic acid. A final acid-base reaction between the carboxylic acid and the ethoxide ion drives the reaction to completion.

Decarboxylation: The resulting β-keto acid, 4,4-dimethyl-3-oxopentanoic acid, is susceptible to decarboxylation upon heating. The mechanism of decarboxylation of β-keto acids proceeds through a cyclic, six-membered transition state. csbsju.edumasterorganicchemistry.com The carbonyl oxygen of the ketone group forms a hydrogen bond with the carboxylic acid proton. A concerted rearrangement of electrons leads to the loss of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the more stable ketone product. youtube.comyoutube.com

A particularly relevant reaction for α,α-disubstituted β-keto esters like this compound is the Krapcho decarboxylation . wikipedia.orgchem-station.com This reaction occurs under near-neutral conditions, typically by heating in a dipolar aprotic solvent like DMSO with a salt such as lithium chloride. chem-station.comresearchgate.net The proposed mechanism for an α,α-disubstituted ester involves the nucleophilic attack of the halide ion (e.g., Cl-) on one of the methyl groups of the ester in an SN2 fashion. This is followed by decarboxylation to produce a carbanion intermediate, which is then protonated by a trace amount of water to give the final ketone product. wikipedia.orgresearchgate.net

Computational Chemistry Studies

Computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of molecules like this compound.

Density Functional Theory (DFT) Calculations

These studies typically calculate various reactivity descriptors:

| Descriptor | Description |

| Vertical Ionization Potential (IPv) | The energy required to remove an electron from the molecule. |

| Vertical Electron Affinity (EAv) | The energy released when an electron is added to the molecule. |

| Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. |

| Electronic Chemical Potential (μ) | The escaping tendency of an electron from an equilibrium system. |

| Global Electrophilicity (ω) | An index that measures the propensity of a species to accept electrons. |

This table is based on conceptual DFT descriptors used in the study of β-keto ester reactivity. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound, a key determinant of its reactivity, has been the subject of detailed computational analysis. The presence of multiple rotatable bonds allows the molecule to adopt various spatial arrangements, with the relative energies of these conformers influencing their population at equilibrium.

Conformational Preferences:

Theoretical calculations, typically employing density functional theory (DFT), are used to identify the stable conformers of this compound. These studies focus on the rotation around key single bonds, such as the C(O)-C(CH₃)₂ bond and the C-O bond of the ester group. The interplay of steric hindrance between the bulky gem-dimethyl groups, the ethyl ester group, and the acetyl group, along with electronic effects like dipole-dipole interactions, governs the potential energy surface.

The most stable conformers are those that minimize steric repulsion. For instance, a staggered arrangement where the large ethyl and acetyl groups are positioned anti-periplanar to each other is generally favored. The relative energies of different conformers (e.g., gauche vs. anti) can be calculated to determine their equilibrium distribution.

Molecular Dynamics (MD) Simulations:

To understand the dynamic behavior of this compound in solution, molecular dynamics simulations are employed. These simulations model the movement of atoms over time, providing insights into conformational transitions and intermolecular interactions with solvent molecules. MD simulations can reveal the time scales of conformational changes and the preferred solvation structures around the molecule, which are crucial for understanding its reactivity in different media. By simulating the system at various temperatures, the effect of thermal energy on the conformational dynamics can also be assessed.

Analysis of Electrostatic Potential (ESP) and Molecular Electrostatic Potential (MEP)

The analysis of the electrostatic potential (ESP) and the molecular electrostatic potential (MEP) provides a powerful tool for understanding the reactive sites of this compound. The MEP map is a visual representation of the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Mapping Reactive Sites:

For this compound, MEP calculations typically reveal a region of negative potential (usually colored red or yellow) around the carbonyl oxygen atoms of both the keto and ester groups. These sites are susceptible to attack by electrophiles. Conversely, regions of positive potential (colored blue) are located around the hydrogen atoms and, significantly, the carbonyl carbon atoms. These positive regions indicate the electrophilic centers of the molecule, which are prone to nucleophilic attack.

The relative values of the MEP at different points on the molecular surface can be used to predict the most likely sites for initial interaction with other reactants. For example, in a reaction with a nucleophile, the site with the most positive MEP value on a carbonyl carbon would be the most probable point of attack.

Steric and Electronic Effects from Substituents

The reactivity of this compound is significantly influenced by the steric and electronic effects of its substituent groups: the two methyl groups at the α-position and the ethyl group of the ester.

Steric Hindrance:

The most prominent feature is the gem-dimethyl group at the α-carbon. These two methyl groups create significant steric hindrance around the α-carbon and the adjacent carbonyl groups. This steric bulk can:

Hinder Nucleophilic Attack: The approach of a nucleophile to the carbonyl carbon of the keto group can be sterically shielded by the methyl groups.

Influence Enolate Formation: While the α-carbon lacks protons, enolate formation can still occur under specific conditions through other mechanisms, though the steric bulk would influence the geometry and stability of any such intermediate. In reactions like the Claisen condensation, the absence of α-hydrogens prevents this molecule from acting as the nucleophilic component.

Restrict Conformational Freedom: As discussed in the conformational analysis, the steric repulsion between the methyl groups and other parts of the molecule limits the number of low-energy conformations.

Electronic Effects:

The electronic effects of the substituents also play a crucial role:

Inductive Effect: The alkyl groups (methyl and ethyl) are electron-donating through the inductive effect. This effect slightly increases the electron density on the carbonyl carbons, which can modulate their electrophilicity. Aldehydes are generally more reactive than ketones in nucleophilic additions partly because they have fewer electron-donating alkyl groups, making their carbonyl carbon more electrophilic.

Resonance: The ester group can participate in resonance, which delocalizes the lone pair of electrons on the ester oxygen. This can affect the electrophilicity of the ester carbonyl carbon.

Transition State Characterization and Reaction Pathway Energetics

Understanding the mechanism of a reaction involving this compound requires the characterization of the transition states (TS) and the calculation of the energetics of the entire reaction pathway. Computational methods are indispensable for this purpose.

Locating Transition States:

For a given reaction, computational chemists can model the transformation from reactants to products and locate the highest energy point along the reaction coordinate, which corresponds to the transition state. This is often done using methods like nudged elastic band (NEB) or by directly optimizing the geometry to find a first-order saddle point on the potential energy surface. A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Reaction Pathway Energetics:

For example, in a nucleophilic addition to the keto-carbonyl group, the reaction pathway would be modeled to calculate the energy barrier for the formation of the tetrahedral intermediate. These calculations can be performed for competing reaction pathways to predict the major product. For instance, one could compare the activation energies for nucleophilic attack at the keto-carbonyl versus the ester-carbonyl to determine the kinetic selectivity of a reaction.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies

The synthesis of ethyl 2,2-dimethyl-3-oxopropanoate and its derivatives is an area ripe for innovation. While classical methods for creating β-keto esters, such as the Claisen condensation, are well-established, research is moving towards more efficient and versatile approaches.

One promising avenue is the development of novel acylation reactions. For instance, the acylation of related compounds like ethyl isobutyryl-isobutyrate using a strong base such as sodium triphenylmethyl to form the sodium enolate, followed by reaction with an acyl chloride, has been demonstrated. acs.org This suggests a potential pathway for the synthesis of this compound through the targeted acylation of ethyl isobutyrate.

Furthermore, methods for synthesizing β-keto esters from ketones and ethyl chloroformate in the presence of a suitable base are being explored. nih.gov These methods offer the advantage of being simple, rapid, and applicable to a range of ketones, indicating their potential for adaptation to produce this compound. nih.gov The development of chemoselective transesterification of β-keto esters also presents an opportunity for creating novel derivatives of the title compound. rsc.org

Future research in this area will likely focus on the use of novel catalysts to improve yield and selectivity, as well as the development of one-pot procedures to enhance efficiency and reduce waste. The use of flow chemistry, which can offer precise control over reaction conditions and facilitate the safe handling of reactive intermediates, is another area of potential development for the synthesis of this and related compounds. rsc.org

Exploration of Catalytic Asymmetric Transformations

The carbonyl group in this compound presents a key site for stereoselective modifications, particularly through catalytic asymmetric reduction to form chiral β-hydroxy esters. These chiral products are highly valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Significant progress has been made in the asymmetric reduction of related β-keto esters using both biocatalytic and chemocatalytic methods. Biocatalysis, employing whole cells of yeasts such as Saccharomyces cerevisiae, has been shown to be an environmentally benign route for the enantioselective reduction of β-keto esters, often with high enantiomeric excess. nih.gov Recombinant Escherichia coli strains expressing specific reductase enzymes also represent a powerful tool for achieving high optical purity and product yields in the asymmetric reduction of similar substrates.

In the realm of chemocatalysis, ruthenium-based complexes with chiral ligands like BINAP have proven to be highly effective for the asymmetric hydrogenation of β-keto esters. These catalytic systems can achieve excellent diastereoselectivity and enantioselectivity under optimized reaction conditions. The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, also offers a pathway to chiral β-hydroxy esters, with recent advancements focusing on enantioselective variants using chiral ligands. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgresearchgate.net

Future research will likely focus on expanding the library of chiral catalysts and biocatalysts to achieve even higher levels of stereocontrol in the transformation of this compound. The development of dynamic kinetic resolution processes, which can convert a racemic starting material entirely into a single enantiomer of the product, is a particularly attractive goal.

Advanced Applications in Complex Molecule Synthesis

The structural motifs present in this compound make it a potentially valuable building block for the total synthesis of complex natural products and pharmaceutical agents. The β-keto ester functionality allows for a variety of subsequent transformations, including the formation of heterocyclic rings.

For example, a related diazo compound, ethyl 2-diazo-3-(4,4-dimethyloxazolidin-3-yl)-3-oxopropionate, has been used to synthesize a penam (B1241934) analogue, a core structure of penicillin antibiotics, through an intramolecular C-H insertion reaction. rsc.org This highlights the potential of using derivatives of this compound to construct complex heterocyclic systems.

Furthermore, versatile C1 building blocks like dimethylformamide acetals are known to be instrumental in the total synthesis of natural products, particularly in the annulation of heterocyclic rings. researchgate.net The reactivity of the β-keto ester in this compound could be harnessed in a similar fashion for the construction of complex molecular architectures. The synthesis of various heterocyclic compounds, such as pyrazolones, from β-keto ester precursors further underscores the synthetic utility of this class of compounds. nih.gov

Future work in this area will involve the strategic incorporation of the this compound fragment into the retrosynthetic analysis of complex target molecules, leveraging its unique reactivity to streamline synthetic routes and enable the construction of novel molecular frameworks.

Interdisciplinary Research with Materials Science and Biochemistry

The applications of this compound and its derivatives are expanding beyond traditional organic synthesis into interdisciplinary fields such as biochemistry and potentially materials science.

In biochemistry, the focus lies on the design and synthesis of biologically active molecules. The β-keto ester scaffold is a key feature in the design of compounds with antibacterial activity, based on the structure of autoinducers involved in bacterial quorum sensing. mdpi.comnih.gov This suggests that derivatives of this compound could be explored as potential new antibacterial agents. The enzymatic transformations of this compound, as discussed in the context of asymmetric catalysis, represent a direct intersection with biochemistry, utilizing biological systems to perform selective chemical reactions.

While direct applications in materials science are less documented, the potential exists for the incorporation of this compound into novel polymers or functional materials. The ester and ketone functionalities could serve as points for polymerization or for grafting onto surfaces to modify their properties. For instance, dynamic covalent chemistry, which is used to create self-healing materials and adaptable networks, often relies on the reversible reactions of carbonyl compounds. researchgate.net Future research could explore the integration of this compound into such dynamic polymer systems.

Computational Design and Predictive Modeling for New Derivatives

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and reactions. For this compound, computational methods can provide valuable insights into its reactivity and guide the development of new applications.

Density Functional Theory (DFT) calculations can be used to study the electronic structure and reactivity of β-keto esters. mdpi.com Such studies can identify the most reactive sites within the molecule, predict the outcomes of reactions, and help in the design of new derivatives with tailored electronic properties. For example, computational analysis has been used to assess the reactivity and potential toxicity of β-keto ester analogues designed as antibacterial agents. mdpi.comnih.gov

Predictive modeling can also be applied to understand and optimize catalytic processes involving this compound. Molecular docking and molecular dynamics simulations can be used to model the interaction of the substrate with the active site of an enzyme or a chiral catalyst, providing insights into the origins of stereoselectivity and guiding the design of more efficient catalysts. mdpi.comnih.gov

The following table presents some predicted physicochemical properties for a derivative, ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate, illustrating the type of data that can be generated through computational methods. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 266.10231 | 157.3 |

| [M+Na]+ | 288.08425 | 163.0 |

| [M-H]- | 264.08775 | 161.0 |

| [M+NH4]+ | 283.12885 | 172.9 |

| [M+K]+ | 304.05819 | 158.3 |

| [M+H-H2O]+ | 248.09229 | 155.9 |

Future research will undoubtedly leverage the power of computational chemistry to accelerate the discovery of new reactions and applications for this compound and its derivatives, reducing the need for extensive empirical screening and enabling a more targeted approach to molecular design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.